trans-2-Methylcyclopropanecarboxylic acid trans-2-Methylcyclopropanecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 10487-86-2
VCID: VC20851417
InChI: InChI=1S/C5H8O2/c1-3-2-4(3)5(6)7/h3-4H,2H2,1H3,(H,6,7)/t3-,4-/m1/s1
SMILES: CC1CC1C(=O)O
Molecular Formula: C5H8O2
Molecular Weight: 100.12 g/mol

trans-2-Methylcyclopropanecarboxylic acid

CAS No.: 10487-86-2

Cat. No.: VC20851417

Molecular Formula: C5H8O2

Molecular Weight: 100.12 g/mol

* For research use only. Not for human or veterinary use.

trans-2-Methylcyclopropanecarboxylic acid - 10487-86-2

Specification

CAS No. 10487-86-2
Molecular Formula C5H8O2
Molecular Weight 100.12 g/mol
IUPAC Name (1R,2R)-2-methylcyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C5H8O2/c1-3-2-4(3)5(6)7/h3-4H,2H2,1H3,(H,6,7)/t3-,4-/m1/s1
Standard InChI Key AYEGPMGNMOIHDL-QWWZWVQMSA-N
Isomeric SMILES C[C@@H]1C[C@H]1C(=O)O
SMILES CC1CC1C(=O)O
Canonical SMILES CC1CC1C(=O)O

Introduction

Chemical Identity and Structure

Basic Information

Trans-2-methylcyclopropanecarboxylic acid is a cyclopropane derivative with a methyl substituent and a carboxylic acid group in a trans configuration relative to each other on the three-membered ring. The compound is characterized by the following identifiers:

ParameterValue
Molecular FormulaC₅H₈O₂
Molecular Weight100.12 g/mol
CAS Number (trans isomer)6202-94-4
CAS Number (cis+trans mixture)29555-02-0
IUPAC Name2-methylcyclopropane-1-carboxylic acid
Stereochemical Descriptortrans

The trans configuration refers to the spatial arrangement where the methyl group and carboxylic acid group are positioned on opposite sides of the cyclopropane ring plane . This stereochemical arrangement is significant for its chemical reactivity and applications in organic synthesis.

Stereochemical Variants

The compound exists in multiple stereoisomeric forms, each with distinct properties:

StereoisomerCAS NumberDescription
(1S,2S)-2-Methylcyclopropane-1-carboxylic acid14590-52-4The (S,S) enantiomer of the trans isomer
(1R,2R)-2-Methylcyclopropane-1-carboxylic acid10487-86-2The (R,R) enantiomer of the trans isomer
Cis-2-methylcyclopropanecarboxylic acid-The cis isomer where substituents are on the same side

Commercial preparations often contain a mixture of cis and trans isomers, though pure stereoisomers can be obtained through specialized synthetic routes and separation techniques .

Physical and Chemical Properties

Physical State and Appearance

At room temperature, trans-2-methylcyclopropanecarboxylic acid is typically a clear colorless to pale yellow liquid . The pure compound has distinct physical properties that differentiate it from its stereoisomers.

Physical Properties

The following table summarizes the key physical properties of trans-2-methylcyclopropanecarboxylic acid:

PropertyValueNotes
Boiling Point95-96°C (at 14 Torr)For pure trans isomer
200-203°C (at atmospheric pressure)For commercial mixture
Density1.171±0.06 g/cm³Predicted for trans isomer
1.027 g/cm³For commercial mixture
Flash Point88°C (190°F)For commercial mixture
Refractive Index1.439For commercial mixture
pKa4.88±0.11Predicted value for acid dissociation

These physical properties are important for handling, purification, and applications of the compound in research and industrial settings.

Chemical Reactivity

As a carboxylic acid with a cyclopropane ring, trans-2-methylcyclopropanecarboxylic acid demonstrates several characteristic reaction patterns:

  • Acid-base reactions: The compound can undergo deprotonation to form carboxylate salts with bases.

  • Esterification: Reaction with alcohols to form the corresponding esters.

  • Reduction: The carboxylic acid group can be reduced to form alcohols.

  • Ring-opening reactions: The strained three-membered ring can undergo opening under various conditions.

The gas-phase acidity of the compound has been studied, with a reported ΔᵣH° value of 1447 ± 12 kJ/mol and ΔᵣG° of 1418 ± 12 kJ/mol for the deprotonation reaction .

Synthesis Methods

Stereoselective Cyclopropanation

A significant breakthrough in the synthesis of trans-2-methylcyclopropanecarboxylic acid was reported by Delhaye et al. in 2007, who developed a scalable process via stereoselective cyclopropanation of ethyl crotonate with dimethylsulfoxonium methylide (Corey's ylide) . This method addressed previous challenges with low yields and difficulty in scale-up due to the highly reactive reagents involved.

The key features of this synthesis include:

  • Addition of the ylide to ethyl crotonate in DMSO at 80°C under anhydrous conditions

  • Optimization through Design of Experiment (DoE) methodology

  • Implementation of Process Analytical Technologies (PAT) and calorimetry for safety considerations

  • Development of a continuous flow reactor process for large-scale production

This method significantly improved yields compared to previous approaches and allowed for safer scale-up to multi-kilogram production .

Horner-Wadsworth-Emmons Approach

A more recent synthetic route for (R,R)-2-methylcyclopropanecarboxylic acid was developed using a Horner-Wadsworth-Emmons reaction. This approach involves:

  • Reaction of commercially available (S)-propylene oxide with triethylphosphonoacetate (TEPA)

  • Careful control of TEPA/base/propylene oxide stoichiometry

  • Optimization using hexyllithium in methyl tetrahydrofuran at 150°C

Under optimized conditions, this method produces crude (R,R)-2-methylcyclopropanecarboxylic acid in 85-90% yield with >98% trans selectivity . The reaction yield is strongly influenced by the counterion and solvent choice, while high diastereoselectivity is consistently achieved.

Multi-Step Synthesis from γ-Valerolactone

An alternative synthetic pathway involves a multi-step process starting from γ-valerolactone (CAS: 108-29-2). This route consists of three main steps :

  • Treatment with thionyl chloride followed by HCl

  • Reaction with sodium methyl acetate in benzene

  • Hydrolysis with potassium hydroxide in methanol under heating conditions

While this method provides an alternative starting material, it is generally more complex and potentially less efficient than the direct cyclopropanation approaches.

Applications in Organic Synthesis and Research

Pharmaceutical Intermediates

Analytical Methods for Characterization

Spectroscopic Identification

Several analytical techniques can be employed to characterize trans-2-methylcyclopropanecarboxylic acid:

TechniqueKey Information Provided
Infrared Spectroscopy (IR)Identification of carboxylic acid C=O stretching (~1700 cm⁻¹) and O-H stretching (~3000 cm⁻¹)
Nuclear Magnetic Resonance (NMR)Structural confirmation and stereochemical analysis
Mass Spectrometry (MS)Molecular weight confirmation and fragmentation pattern analysis

Commercial suppliers often use FTIR for identification purposes, with the compound conforming to expected spectral patterns .

Thermochemical Data

Gas-Phase Acidity Measurements

The thermochemical properties of trans-2-methylcyclopropanecarboxylic acid have been studied through gas-phase acidity measurements. Graul, Schnute, and Squires (1990) reported values for the deprotonation reaction of the acid using collision-induced dissociation of dimer cluster ions :

ParameterValueMethodConditions
ΔᵣH°1447 ± 12 kJ/molG+TSGas phase
ΔᵣG°1418 ± 12 kJ/molCIDCGas phase

These values provide important information about the energetics of acid-base reactions involving this compound and can be valuable for computational chemistry studies and reaction mechanism investigations.

SupplierProduct DescriptionPurityQuantityPrice (as of 2025)
Thermo Scientific Chemicals2-Methylcyclopropanecarboxylic acid, cis + trans96%10 g$244.71 (Canada)
TRCtrans-Methylcyclopropanecarboxylic AcidNot specified1 g$145 (2021 pricing)
ChemScenetrans-2-Methylcyclopropanecarboxylic acidNot specified100 mg$248 (2021 pricing)
Medical Isotopes, Inc.trans-Methylcyclopropanecarboxylic AcidNot specified1 g$640 (2021 pricing)

The significant price differences reflect variations in purity, optical activity, and supplier pricing strategies.

Hazard CategoryInformation
GHS Hazard StatementsH227-H314-H318: Combustible liquid; Causes severe skin burns and eye damage; Causes serious eye damage
Precautionary StatementsMultiple statements including P210, P260, P264b, P280, etc.
Transport InformationTransport Hazard Class: 8; Packing Group: II; Proper Shipping Name: CORROSIVE LIQUID, ACIDIC, ORGANIC, N.O.S.

Appropriate personal protective equipment and handling procedures should be employed when working with this compound.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator